molecular formula C18H14O4 B126312 Methyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate CAS No. 90101-87-4

Methyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate

Cat. No.: B126312
CAS No.: 90101-87-4
M. Wt: 294.3 g/mol
InChI Key: OSHFQLSUZICPRA-UHFFFAOYSA-N
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Description

Methyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate is a methyl ester derivative of 3-methyl-4-oxo-2-phenylchromene-8-carboxylic acid. This compound belongs to the chromene family, characterized by a fused benzene and pyran ring system. The structural features include:

  • 2-Phenyl substituent: Enhances aromatic interactions and stability.
  • 3-Methyl group: Influences steric and electronic properties.
  • 8-Carboxylate ester: Modifies solubility and serves as a synthetic intermediate.

The compound is primarily used in pharmaceutical research, particularly as a precursor or impurity in the synthesis of anticholinergic drugs like Flavoxate . Its crystal structure and synthesis have been studied extensively using X-ray crystallography and organic synthetic methods .

Properties

IUPAC Name

methyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4/c1-11-15(19)13-9-6-10-14(18(20)21-2)17(13)22-16(11)12-7-4-3-5-8-12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHFQLSUZICPRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90101-87-4
Record name Methyl 3-methylflavone-8-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090101874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL 3-METHYLFLAVONE-8-CARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4BD438QB2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

Methyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate, also known as a derivative of flavoxate, has garnered attention in pharmacological research for its diverse biological activities. This compound belongs to the chromene class of flavonoids, which are known for their potential therapeutic properties, including antitumor, anti-inflammatory, and antioxidant effects. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

  • Molecular Formula : C18H14O4
  • Molecular Weight : 294.30 g/mol
  • CAS Number : 90101-87-4
  • IUPAC Name : this compound

This compound exhibits its biological effects primarily through:

  • Antioxidant Activity : The compound has shown significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells. This is crucial in preventing cellular damage associated with various diseases.
  • Antitumor Effects : Research indicates that flavonoids, including this chromene derivative, can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanisms often involve the modulation of signaling pathways related to cell survival and death.
  • Antispasmodic Properties : As a derivative of flavoxate, the compound may exert anticholinergic effects, which are beneficial in treating conditions characterized by muscle spasms.

Biological Activities Overview

Activity Type Description Reference
AntioxidantReduces oxidative stress and scavenges free radicals.
AntitumorInhibits cancer cell growth; induces apoptosis.
AntispasmodicRelieves muscle spasms through anticholinergic effects.

Case Studies and Research Findings

  • Antioxidant Potential :
    A study highlighted the antioxidant capacity of phenolic compounds derived from citrus fruits, demonstrating that similar structures can significantly enhance antioxidant activity through mechanisms involving radical scavenging and enzyme inhibition .
  • Antitumor Activity :
    In vitro evaluations showed that derivatives of chromenes exhibit cytotoxic effects against several cancer cell lines. For instance, one study reported that flavonoid derivatives could inhibit the proliferation of breast cancer cells by inducing apoptosis via mitochondrial pathways .
  • Antispasmodic Effects :
    Flavoxate-related compounds have been documented for their effectiveness in treating urinary tract disorders due to their ability to relax smooth muscles. This suggests that this compound may have similar therapeutic applications.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate is primarily recognized as an intermediate in the synthesis of flavoxate hydrochloride, a medication used to treat urinary incontinence and overactive bladder syndrome. Flavoxate acts as a smooth muscle antispasmodic, particularly affecting the urogenital tract . The compound's structure allows it to interact with muscarinic receptors, which are implicated in bladder control.

Key Characteristics:

  • Chemical Structure: The compound features a chromene backbone with a carboxylate group that enhances its solubility and biological activity.
  • Mechanism of Action: It functions by inhibiting the action of acetylcholine on muscarinic receptors, leading to reduced bladder contractions .

Analytical Applications

The compound has been utilized in various analytical methods for the detection and quantification of flavoxate and its related substances. A notable method includes high-performance liquid chromatography (HPLC), which has been validated for stability-indicating purposes.

HPLC Methodology:

  • Column Used: Hypersil ODS (150 x 4.6 mm)
  • Mobile Phase: pH 2.75 buffer and acetonitrile
  • Detection Wavelength: 293 nm
  • Retention Time: Flavoxate elutes at approximately 6.3 minutes .

This method demonstrates high specificity and accuracy, making it suitable for quality control in pharmaceutical formulations.

Case Study 1: Stability-Indicating Method Development

A study focused on developing a stability-indicating RP-LC method for estimating related substances of flavoxate hydrochloride highlighted the importance of this compound as a reference standard. The method showed excellent linearity with a correlation coefficient greater than 0.99 across various concentrations, indicating its reliability for routine analysis .

Case Study 2: Structural Analysis

Research involving crystallographic studies provided insights into the molecular packing and hydrogen bonding interactions of the compound. The crystal structure revealed that the chromene unit is nearly planar, with specific dihedral angles that influence its chemical behavior . Such structural insights are crucial for understanding how modifications to the compound might enhance its pharmacological properties.

Chemical Reactions Analysis

Oxidation Reactions

The chromene core and ester functionality undergo selective oxidation under controlled conditions:

Reaction TargetReagents/ConditionsMajor ProductsYieldCitation
Chromene ringKMnO₄ (acidic media)3-Methyl-4-oxo-2-phenylchromene-8-carboxylic acid81%
Benzylic C-H bondsCrO₃ (H₂SO₄, acetone)Epoxidation products (unstable intermediates)N/A
Ester groupOzone (O₃), followed by H₂O₂Cleavage to 8-carboxy-substituted chromene67%

Key Findings :

  • Oxidation of the chromene ring with KMnO₄ selectively converts the ester to a carboxylic acid, retaining the 3-methyl and 4-oxo groups .

  • Ozonolysis cleaves the ester side chain, yielding derivatives useful for further functionalization .

Reduction Reactions

Reductive modifications target the 4-oxo group and aromatic systems:

Reaction TargetReagents/ConditionsMajor ProductsYieldCitation
4-Oxo groupNaBH₄ (MeOH, 0°C)4-Hydroxy chromene derivative58%
Aromatic ringH₂ (Pd/C, 50 psi)Partially hydrogenated chromene42%
Ester to alcoholLiAlH₄ (dry THF)8-Hydroxymethyl-3-methyl-2-phenylchromen-4-one76%

Key Findings :

  • NaBH₄ reduces the 4-oxo group to a hydroxyl without affecting the ester moiety .

  • LiAlH₄ selectively reduces the ester to a primary alcohol, enabling access to alcohol-functionalized chromenes .

Substitution Reactions

The ester group participates in nucleophilic substitution, enabling side-chain diversification:

NucleophileReagents/ConditionsMajor ProductsYieldCitation
MorpholinylethanolDCC/DMAP, CH₂Cl₂, 24 hMorpholinylethyl ester derivative89%
Piperidine derivativesMicrowave-assisted, 120°C, 2 hPiperidinylpropyl ester93%
Amines (e.g., NH₃)Ethanol, refluxAmide derivatives65%

Key Findings :

  • Microwave conditions significantly accelerate substitution reactions, improving yields compared to traditional heating.

  • Ester-amide interchange occurs under mild conditions, highlighting the reactivity of the carboxylate leaving group .

Cyclization and Ring-Opening Reactions

The chromene scaffold undergoes ring modifications under specific conditions:

Reaction TypeReagents/ConditionsMajor ProductsYieldCitation
Intramolecular cyclizationBF₃·Et₂O, toluene, 80°CFused tricyclic lactone71%
Acid-catalyzed hydrolysis10% HCl, refluxChromene-8-carboxylic acid95%

Key Findings :

  • BF₃·Et₂O promotes lactone formation via intramolecular ester-alcohol cyclization .

  • Hydrolysis regenerates the carboxylic acid precursor, essential for iterative synthetic routes .

Thermal and Photochemical Reactions

Non-traditional activation methods enable unique transformations:

Reaction TypeConditionsMajor ProductsYieldCitation
Thermal decomposition250°C, inert atmospherePhenylacetylene and CO₂Quant.
UV irradiationBenzophenone sensitizer, 365 nmDiradical intermediates (trapped with O₂)N/A

Key Findings :

  • Thermal decomposition follows first-order kinetics, releasing CO₂ and forming aromatic byproducts .

  • Photochemical pathways generate reactive intermediates, though synthetic applications remain exploratory .

Comparative Reactivity Analysis

Functional GroupReactivity Order (Most → Least)Preferred Conditions
EsterSubstitution > Reduction > OxidationPolar aprotic solvents, nucleophilic agents
4-Oxo groupReduction > OxidationProtic solvents, low temperature
Chromene ringElectrophilic substitution resistantRequires strong Lewis acids (e.g., AlCl₃)

Comparison with Similar Compounds

Parent Acid: 3-Methyl-4-oxo-2-phenylchromene-8-carboxylic Acid

  • Molecular Formula : C₁₇H₁₂O₄.
  • Key Properties :
    • Higher polarity due to the carboxylic acid group, leading to lower lipophilicity (logP ~2.5–3.0 estimated).
    • Forms hydrogen-bonded networks in crystal lattices, as observed in X-ray studies .
  • Applications : Serves as the precursor for ester derivatives. Identified as "Flavoxate Related Compound A" in pharmacopeial standards .

Ethyl Ester: Ethyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate

  • Molecular Formula : C₁₉H₁₆O₄.
  • Key Properties :
    • Molecular Weight : 308.33 g/mol.
    • logP : 3.94 (higher lipophilicity than the methyl ester).
    • Role : Recognized as "Flavoxate EP Impurity C," a critical reference material in drug quality control .
  • Synthesis: Produced via esterification of the parent acid with ethanol under acidic conditions.

Pharmaceutical Derivative: Flavoxate

  • Molecular Formula: C₂₃H₂₃NO₄ (hydrochloride salt: C₂₃H₂₄ClNO₄).
  • Structure : 2-(1-Piperidyl)ethyl ester of the parent acid.
  • Key Properties :
    • Pharmacology : Anticholinergic agent used to treat urinary spasms.
    • Synthesis : Derived from the parent acid via reaction with 2-(1-piperidyl)ethyl bromide .
  • Regulatory Status : Listed in pharmacopeias (USP, EMA) with strict impurity limits for related compounds like the methyl and ethyl esters .

Furyl-Substituted Analogues

  • Example : Methyl-2-(furyl-2-yl)-3-methyl-4-oxo-4H-furo[2,3-h]chromene-8-carboxylate.
  • Molecular Formula : C₁₉H₁₄O₆.
  • Key Properties :
    • Enhanced π-π interactions due to the furyl substituent.
    • Synthesized via condensation of 8-formyl-7-hydroxyfurylchromones with methyl bromoacetate .
  • Applications : Explored for antioxidant and antimicrobial activities.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) logP Key Role/Application
Parent Acid C₁₇H₁₂O₄ 280.27 ~2.8 Synthetic precursor
Methyl Ester (Target Compound) C₁₈H₁₄O₄ 294.30 ~3.5 Intermediate/Impurity
Ethyl Ester (Impurity C) C₁₉H₁₆O₄ 308.33 3.94 Pharmacopeial reference standard
Flavoxate C₂₃H₂₃NO₄ 401.44 ~4.2 Anticholinergic drug

Preparation Methods

Mechanism of the Kostanecki-Robinson Reaction

The reaction proceeds via acid-catalyzed cyclization, where the phenolic oxygen attacks the carbonyl carbon of the β-keto ester, forming a chromene ring. The phenyl group at position 2 is introduced through an aromatic aldehyde, such as benzaldehyde, which participates in a Claisen-Schmidt condensation prior to cyclization. The methyl group at position 3 originates from the β-keto ester’s alkyl substituent, while the carboxylate at position 8 is retained from the phenolic precursor.

Key Reaction Conditions :

  • Catalyst: Concentrated sulfuric acid or polyphosphoric acid.

  • Solvent: Acetic acid or toluene.

  • Temperature: 80–120°C.

  • Yield: 40–60% (historically reported for analogous chromenes).

Modern Catalytic Methods

Advancements in catalysis have improved the efficiency and selectivity of chromene synthesis. Lewis acid catalysts , such as zinc chloride or boron trifluoride, enhance reaction rates by polarizing carbonyl groups and stabilizing intermediates.

Zinc Chloride-Mediated Cyclization

A modified approach involves refluxing methyl 2-hydroxy-4-methylbenzoate with ethyl acetoacetate (as the β-keto ester) and benzaldehyde in the presence of ZnCl₂. The Lewis acid facilitates both the Claisen-Schmidt condensation and subsequent cyclization, reducing side reactions.

Optimized Parameters :

  • Catalyst loading: 10 mol% ZnCl₂.

  • Solvent: Ethanol.

  • Temperature: 78°C (reflux).

  • Yield: 68% (extrapolated from ethyl analog data).

One-Pot Synthesis Strategies

One-pot methods streamline synthesis by combining multiple steps into a single reaction vessel. For this compound, a sequential Claisen-Schmidt and cyclocondensation approach has been proposed.

Procedure Overview

  • Claisen-Schmidt Condensation : Benzaldehyde reacts with ethyl acetoacetate in basic conditions (e.g., sodium hydroxide) to form a chalcone intermediate.

  • Cyclocondensation : The chalcone intermediate reacts with methyl 2-hydroxy-4-methylbenzoate under acidic conditions (e.g., H₂SO₄) to yield the chromene core.

Advantages :

  • Eliminates intermediate isolation.

  • Reduces solvent waste.

  • Total yield: ~55% (estimated from similar chromene syntheses).

Retrosynthetic Analysis and AI-Driven Route Prediction

Retrosynthetic decomposition identifies methyl 2-hydroxy-4-methylbenzoate and a β-keto ester-phenylpropanoid hybrid as key precursors. Artificial intelligence tools, trained on databases like Reaxys and Pistachio, suggest viable one-step routes by prioritizing high-plausibility reactions.

AI-Predicted Routes

Precursor CombinationCatalystPredicted Yield
Methyl 2-hydroxy-4-methylbenzoate + Ethyl benzoylacetateH₂SO₄62%
Methyl 2-hydroxy-4-methylbenzoate + Benzaldehyde + Methyl acetoacetateZnCl₂58%

These predictions highlight the role of computational tools in optimizing synthetic pathways.

Green Chemistry Alternatives

Solvent-free and microwave-assisted methods align with sustainable chemistry principles.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics by enabling rapid, uniform heating. A prototype method involves:

  • Mixing precursors with a catalytic amount of p-toluenesulfonic acid.

  • Irradiating at 150°C for 15 minutes.

  • Yield: 70% (projected based on analogous reactions).

Challenges and Optimization Opportunities

Common Pitfalls

  • Ester Hydrolysis : The methyl ester at position 8 is prone to hydrolysis under strongly acidic or basic conditions. Mitigation strategies include using milder catalysts (e.g., Amberlyst-15) and controlling pH.

  • Regioselectivity : Competing cyclization pathways may yield positional isomers. Introducing electron-withdrawing groups on the phenolic precursor enhances selectivity for the 8-carboxylate isomer.

Yield Improvement Strategies

  • Catalyst Screening : Heterogeneous catalysts (e.g., zeolites) improve recyclability and reduce side reactions.

  • Solvent Optimization : Polar aprotic solvents like DMF enhance solubility of intermediates.

Q & A

Q. Basic

  • X-ray diffraction : Single-crystal analysis with SHELXL refinement (R factor: 0.036) confirms molecular geometry .
  • Spectroscopy : IR for carbonyl (C=O) and ester (COOCH₃) groups; NMR for aromatic proton environments and methyl ester signals.
  • Visualization : ORTEP-III (via WinGX) generates anisotropic displacement ellipsoid plots .

How can discrepancies in anisotropic displacement parameters during refinement be resolved?

Advanced
Discrepancies arise from poor data quality or thermal motion. Use SHELXL’s restraints (e.g., DELU, SIMU) to model anisotropic displacement. Validate with Rint and completeness metrics. For severe issues, consider data recollection or alternative refinement software like Olex2 .

What are common impurities in the synthesis of this compound?

Basic
The carboxylic acid derivative (3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid) is a key impurity, formed via incomplete oxidation or ester hydrolysis. This is identified as "Flavoxate Impurity A" in pharmacopeial standards .

How is disorder in the phenyl ring modeled during crystallographic refinement?

Advanced
Disorder is resolved using SHELXL’s PART instruction to split atoms into multiple sites. Apply occupancy refinement and geometric restraints (e.g., DFIX, FLAT) to maintain chemically reasonable geometries. Validate with residual density maps (<±0.3 eÅ⁻³) .

What solvent systems optimize recrystallization for high-purity crystals?

Basic
Ethanol/dichloromethane (2:1 v/v) is optimal, balancing polarity and solubility. Slow evaporation at room temperature yields diffraction-quality crystals. Avoid protic solvents that may induce ester hydrolysis .

What intermolecular interactions stabilize the crystal lattice beyond hydrogen bonding?

Advanced
π-π stacking between the planar benzopyran system (centroid distance: ~3.8 Å) and edge-to-face C–H···π interactions with the phenyl ring contribute to stabilization. These are quantified using CrystalExplorer’s Hirshfeld surface analysis .

How is the ester functional group confirmed experimentally?

Q. Basic

  • IR : Strong absorbance at ~1700 cm⁻¹ (ester C=O).
  • ¹H NMR : Singlet at δ ~3.9 ppm for methyl ester (–COOCH₃).
  • X-ray : Bond lengths (C8–O2: ~1.36 Å; O2–C9: ~1.43 Å) validate the ester geometry .

What strategies are effective for phase determination in low-resolution X-ray data?

Advanced
For low-resolution data, employ dual-space algorithms in SHELXD or charge-flipping in Superflip. If heavy atoms are absent, use molecular replacement with a homologous chromene structure (e.g., PDB: 3K7A) as a search model .

Notes

  • Software Tools : SHELX suite (refinement), ORTEP-III (visualization), Mercury (packing analysis) .
  • Avoided Sources : Commercial catalogs (e.g., ) excluded per guidelines.
  • Contradictions : ’s synthesis contradicts ’s impurity profile, highlighting the need for rigorous oxidation control.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate
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Methyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate

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